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molecular formula C9H11ClN2O B8793522 1-Cyclobutyl-3-methyl-1H-pyrazole-5-carbonyl chloride CAS No. 129506-39-4

1-Cyclobutyl-3-methyl-1H-pyrazole-5-carbonyl chloride

Cat. No. B8793522
M. Wt: 198.65 g/mol
InChI Key: XPLJWGJLCHMSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05126362

Procedure details

To 3.02 g of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid were added 60 ml of benzene and 10 ml of thionyl chloride. The mixture was refluxed for two hours. Then the solvent was distilled off under reduced pressure and thus 3.2 g of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride was obtained (yield: 96.1%).
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:5]2[C:9]([C:10](O)=[O:11])=[CH:8][C:7]([CH3:13])=[N:6]2)[CH2:4][CH2:3][CH2:2]1.S(Cl)([Cl:16])=O>C1C=CC=CC=1>[CH:1]1([N:5]2[C:9]([C:10]([Cl:16])=[O:11])=[CH:8][C:7]([CH3:13])=[N:6]2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3.02 g
Type
reactant
Smiles
C1(CCC1)N1N=C(C=C1C(=O)O)C
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Then the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)N1N=C(C=C1C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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